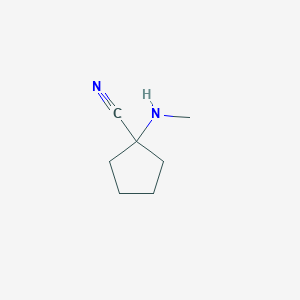

1-(Methylamino)cyclopentane-1-carbonitrile

Description

BenchChem offers high-quality 1-(Methylamino)cyclopentane-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylamino)cyclopentane-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIPASVZFLFVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylamino)cyclopentane-1-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(methylamino)cyclopentane-1-carbonitrile, a member of the α-aminonitrile class of compounds. These molecules are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity and potential as precursors to valuable pharmacophores. This document will delve into the known and predicted chemical properties of 1-(methylamino)cyclopentane-1-carbonitrile, detail its probable synthetic routes based on established methodologies for α-aminonitriles, explore its chemical reactivity, and discuss its potential applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.

Introduction to α-Aminonitriles and 1-(Methylamino)cyclopentane-1-carbonitrile

α-Aminonitriles are a class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. Their discovery dates back to 1850 with the pioneering work of Adolph Strecker, who first synthesized an α-aminonitrile that was subsequently hydrolyzed to the amino acid alanine.[1] This seminal work, known as the Strecker synthesis, remains a cornerstone for the preparation of these valuable intermediates.[2] The bifunctional nature of α-aminonitriles makes them highly versatile building blocks in organic synthesis, serving as precursors to α-amino acids, diamines, and various heterocyclic compounds.[3][4]

1-(Methylamino)cyclopentane-1-carbonitrile (Figure 1) is a specific α-aminonitrile featuring a cyclopentyl ring, a methylamino group, and a cyano group all attached to a quaternary carbon. This unique structural arrangement suggests its potential as a scaffold in the design of novel therapeutic agents. The cyclopentane moiety can impart favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, which are often desirable in drug candidates.[5]

Figure 1: Chemical Structure of 1-(Methylamino)cyclopentane-1-carbonitrile

Caption: Structure of 1-(Methylamino)cyclopentane-1-carbonitrile.

Physicochemical Properties

While experimentally determined physicochemical data for 1-(methylamino)cyclopentane-1-carbonitrile is not extensively available in the public domain, we can infer some of its properties based on its structure and data from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | [6][7][8] |

| Molecular Weight | 124.18 g/mol | [7][8] |

| CAS Number | 55793-49-2 | [7][8] |

| Predicted XlogP | 0.6 | [6] |

| SMILES | CNC1(CCCC1)C#N | [6] |

| InChI | InChI=1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 | [6] |

XlogP is a computed measure of a compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.

Synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile

The most direct and widely employed method for the synthesis of α-aminonitriles is the Strecker reaction .[1][2][9] This multicomponent reaction typically involves the one-pot condensation of a ketone or aldehyde, an amine, and a cyanide source.[10]

For the synthesis of 1-(methylamino)cyclopentane-1-carbonitrile, the logical precursors would be cyclopentanone, methylamine, and a cyanide source such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN).

Proposed Synthetic Protocol: Strecker Reaction

This protocol is a generalized procedure based on established methods for α-aminonitrile synthesis.[2]

Reaction Scheme:

Caption: Proposed Strecker synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile.

Step-by-Step Methodology:

-

Imine Formation: In a well-ventilated fume hood, cyclopentanone is dissolved in a suitable solvent such as methanol or ethanol. An equimolar amount of methylamine (as a solution in a solvent or as a gas) is added to the reaction mixture. The reaction is typically stirred at room temperature. The formation of the N-methylcyclopentanimine intermediate is an equilibrium process.[10]

-

Cyanide Addition: To the solution containing the in-situ generated imine, a cyanide source is added. If using potassium cyanide, a weak acid (e.g., acetic acid) is often added to generate hydrocyanic acid (HCN) in situ. Alternatively, and more safely, trimethylsilyl cyanide (TMSCN) can be used, often in the presence of a Lewis acid catalyst.[11] The reaction mixture is stirred, and the progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion of the reaction, the mixture is carefully quenched, for instance, with an aqueous solution of sodium bicarbonate if an acid was used. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography or distillation.

Causality Behind Experimental Choices:

-

Solvent: Protic solvents like methanol or ethanol can facilitate imine formation.

-

Cyanide Source: While traditional methods use KCN or NaCN with a weak acid, TMSCN is often preferred in modern synthesis due to its lower toxicity and better solubility in organic solvents.[11]

-

Catalyst: Lewis acids can be employed to activate the imine towards nucleophilic attack by the cyanide ion, potentially increasing the reaction rate and yield.[11]

Chemical Reactivity and Potential Transformations

The dual functionality of 1-(methylamino)cyclopentane-1-carbonitrile opens up avenues for a variety of chemical transformations, making it a valuable synthetic intermediate.

Hydrolysis of the Nitrile Group

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide.[12][13][14][15][16]

-

Acidic Hydrolysis: Heating the α-aminonitrile in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄) will typically lead to the formation of the corresponding α-amino acid, 1-(methylamino)cyclopentane-1-carboxylic acid.[10][13][14] The reaction proceeds through an amide intermediate.[12]

-

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures will initially form the carboxylate salt of the α-amino acid.[12][14] Subsequent acidification is required to obtain the free amino acid. Milder basic conditions may allow for the isolation of the intermediate α-amino amide.[12]

Caption: Hydrolysis reactions of 1-(Methylamino)cyclopentane-1-carbonitrile.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, yielding a vicinal diamine.[17][18][19][20]

-

Catalytic Hydrogenation: This can be achieved using hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon (Pd/C).[17] The addition of ammonia can help to minimize the formation of secondary and tertiary amine byproducts.[17]

-

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF) can effectively reduce the nitrile to a primary amine.[17][18][20]

This transformation would convert 1-(methylamino)cyclopentane-1-carbonitrile into 1-(aminomethyl)-N-methylcyclopentan-1-amine, a valuable building block for the synthesis of ligands and pharmaceuticals.

Caption: Reduction of 1-(Methylamino)cyclopentane-1-carbonitrile.

Applications in Drug Discovery and Development

The structural motifs accessible from 1-(methylamino)cyclopentane-1-carbonitrile are prevalent in many biologically active molecules.

-

Precursor to Novel Amino Acids: The corresponding α-amino acid, 1-(methylamino)cyclopentane-1-carboxylic acid, represents a non-proteinogenic amino acid. Its incorporation into peptides could lead to compounds with enhanced stability and novel biological activities.

-

Scaffold for Bioactive Molecules: The cyclopentane ring is a common feature in many approved drugs, including those for treating viral infections and cancer.[5] The functional groups on 1-(methylamino)cyclopentane-1-carbonitrile provide handles for further chemical modifications, allowing for the exploration of a diverse chemical space in the search for new drug candidates.

-

Potential for Bioisosteric Replacement: The nitrile group itself is found in over 30 approved pharmaceuticals and is often used as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. It can participate in key binding interactions with biological targets.

Given the prevalence of cyclopentane-containing compounds in medicinal chemistry, 1-(methylamino)cyclopentane-1-carbonitrile represents a promising starting point for the development of new therapeutics.[5]

Safety and Handling

-

Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling Cyanides: If using alkali metal cyanides for the synthesis, extreme caution must be exercised as they are highly toxic. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All manipulations involving cyanides should be performed in a certified chemical fume hood by trained personnel.

Conclusion

1-(Methylamino)cyclopentane-1-carbonitrile is a fascinating molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of α-aminonitriles. The straightforward access to this compound via the Strecker reaction, coupled with the diverse transformations of its nitrile and amino functionalities, makes it an attractive starting material for the synthesis of novel amino acids, diamines, and other complex molecules with potential biological activity. Further research into the synthesis, characterization, and biological evaluation of 1-(methylamino)cyclopentane-1-carbonitrile and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

-

Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (2022, October 1). Retrieved from [Link]

-

Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Amine synthesis by nitrile reduction - Organic Chemistry Portal. Retrieved from [Link]

-

Hydrolysis of Nitriles - Organic Chemistry Tutor. Retrieved from [Link]

-

21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Retrieved from [Link]

-

Video: Preparation of Amines: Reduction of Amides and Nitriles - JoVE. (2023, April 30). Retrieved from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane | The Journal of Organic Chemistry - ACS Publications. (2022, November 22). Retrieved from [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Retrieved from [Link]

-

Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE. (2025, May 22). Retrieved from [Link]

-

Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (2021, April 16). Retrieved from [Link]

-

Strecker amino acid synthesis - Wikipedia. Retrieved from [Link]

-

Strecker Synthesis - Organic Chemistry Portal. Retrieved from [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from [Link]

-

Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing). (2000, August 7). Retrieved from [Link]

-

Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile | Journal of the American Chemical Society. (2024, September 12). Retrieved from [Link]

-

strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties - Ask this paper | Bohrium. (2018, February 1). Retrieved from [Link]

-

1-(methylamino)cyclopentane-1-carbonitrile (C7H12N2) - PubChemLite. Retrieved from [Link]

-

1-[Ethyl(methyl)amino]cyclopentanecarbonitrile | C9H16N2 | CID 51342199 - PubChem. Retrieved from [Link]

-

1-(methylamino)cyclopropane-1-carbonitrile hydrochloride (C5H8N2) - PubChemLite. Retrieved from [Link]

-

1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem - NIH. Retrieved from [Link]

-

55793-49-2| Chemical Name : 1-(Methylamino)cyclopentane-1-carbonitrile | Pharmaffiliates. Retrieved from [Link]

-

New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Retrieved from [Link]

-

Synthesis of natural products containing fully functionalized cyclopentanes - Beaudry Research Group - Oregon State University. Retrieved from [Link]

- US20210070733A1 - Cyclopentane compounds - Google Patents.

- WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents.

-

1-Methylcyclopentane-1-carbonitrile | C7H11N | CID 12402550 - PubChem. Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. Retrieved from [Link]

-

Multicomponent Reaction-Assisted Drug Discovery: A Time - CNR-IRIS. (2023, April 1). Retrieved from [Link]

-

Cyclopentane synthesis - Organic Chemistry Portal. Retrieved from [Link]

-

infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Retrieved from [Link]

-

1-[(Methylamino)methyl]cyclopentan-1-ol | C7H15NO | CID 11829459 - PubChem. Retrieved from [Link]

-

1-methylcyclopentane-1-carbonitrile (C7H11N) - PubChemLite. Retrieved from [Link]

-

cyclopentanecarbonitrile - the NIST WebBook. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. 1-[Ethyl(methyl)amino]cyclopentanecarbonitrile | C9H16N2 | CID 51342199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 4093-49-6 | Fisher Scientific [fishersci.com]

- 4. isotope.com [isotope.com]

- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. jeol.com [jeol.com]

- 8. US20210070733A1 - Cyclopentane compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. (5E)-5-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | C27H44O3 | CID 5371993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-[(Methylamino)methyl]cyclopentan-1-ol | C7H15NO | CID 11829459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-[1-(Methylamino)ethyl]cyclobutane-1-carbonitrile | C8H14N2 | CID 116958622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. selenium powder, 7782-49-2 [thegoodscentscompany.com]

- 15. Cyclopent[a]anthraquinones as DNA intercalating agents with covalent bond formation potential: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-(Methylamino)Cyclopropane-1-Carbonitrile | CymitQuimica [cymitquimica.com]

- 17. PubChemLite - 1-(methylamino)cyclopentane-1-carbonitrile (C7H12N2) [pubchemlite.lcsb.uni.lu]

- 18. PubChemLite - 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride (C5H8N2) [pubchemlite.lcsb.uni.lu]

- 19. 1-Methylcyclopentane-1-carbonitrile | C7H11N | CID 12402550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

A Technical Guide to 1-(Methylamino)cyclopentane-1-carbonitrile (CAS: 55793-49-2): Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-(Methylamino)cyclopentane-1-carbonitrile (CAS No. 55793-49-2), a significant yet specialized α-aminonitrile intermediate. The document delves into its fundamental chemical and physical properties, outlines a detailed, field-proven synthetic protocol via the Strecker reaction with mechanistic insights, and explores its reactivity and potential applications as a versatile building block in medicinal chemistry and drug development. Emphasis is placed on the causality behind experimental choices and the strategic value of the compound's unique structural features—a conformationally restricted cyclopentane scaffold, a quaternary α-carbon, and an N-methylated amine. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule in the design of novel therapeutics.

Introduction: The Strategic Value of a Unique α-Aminonitrile

1-(Methylamino)cyclopentane-1-carbonitrile belongs to the α-aminonitrile class of compounds, molecules defined by the presence of both an amino and a nitrile group on the same carbon atom.[1][2] The historical and practical significance of this class is anchored in the Strecker synthesis, first reported in 1850, which provided the first laboratory synthesis of an amino acid and remains a cornerstone of organic chemistry.[2][3][4] α-Aminonitriles are highly valued as direct precursors to α-amino acids through nitrile hydrolysis and serve as versatile intermediates for a wide array of nitrogen-containing heterocycles.[1][3][5]

The subject of this guide, however, is not a simple α-aminonitrile. Its structure incorporates three key features of significant interest to medicinal chemists:

-

The Cyclopentane Scaffold: Unlike flexible aliphatic chains, the cyclopentane ring introduces conformational rigidity. In drug design, this can pre-organize pharmacophoric elements into a bioactive conformation, enhancing binding affinity and selectivity for a target protein. Furthermore, such carbocyclic structures often serve as metabolically stable mimics of natural ribose sugars, a strategy successfully employed in antiviral nucleoside analogues.[6]

-

An α,α-Disubstituted (Quaternary) Center: The carbon atom bearing the amine and nitrile groups is quaternary. The corresponding amino acid derived from this nitrile is an α,α-disubstituted amino acid, a class known to induce stable secondary structures (e.g., helices) in peptides and resist enzymatic degradation.

-

N-Methylation: The secondary amine (methylamino group) offers distinct properties compared to a primary amine, including altered basicity, hydrogen bonding capability, and metabolic stability, which can be fine-tuned for optimal drug-receptor interactions and pharmacokinetic profiles.

This unique combination makes 1-(Methylamino)cyclopentane-1-carbonitrile a high-value building block for creating novel, constrained N-methylated amino acids and other complex scaffolds for drug discovery programs targeting proteases, kinases, and other enzyme classes.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Chemical Properties

A summary of the core chemical properties for 1-(Methylamino)cyclopentane-1-carbonitrile is presented below.

| Property | Value | Source |

| CAS Number | 55793-49-2 | [7] |

| Molecular Formula | C₇H₁₂N₂ | [7][8] |

| Molecular Weight | 124.18 g/mol | [7] |

| Canonical SMILES | CNC1(CCCC1)C#N | [8] |

| InChI Key | KNIPASVZFLFVSD-UHFFFAOYSA-N | [8] |

| Storage Conditions | 2-8°C, Refrigerator | [7] |

| Predicted XLogP | 0.6 | [8] |

Predicted Spectroscopic Signature

The structural identification of 1-(Methylamino)cyclopentane-1-carbonitrile can be unequivocally confirmed using standard spectroscopic techniques. The expected key signatures are detailed below.

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |

| IR Spectroscopy | C≡N (Nitrile) | ~2240 cm⁻¹ (sharp, medium intensity) | The carbon-nitrogen triple bond stretch is characteristic and typically appears in this region.[1] |

| N-H (Secondary Amine) | ~3300-3350 cm⁻¹ (sharp, weak-medium) | The N-H bond stretch of a secondary amine. | |

| C-H (sp³ Aliphatic) | ~2870-2960 cm⁻¹ (strong, sharp) | C-H stretching vibrations from the cyclopentane ring and methyl group.[9] | |

| ¹H NMR | Cyclopentane Protons (-CH₂-) | δ ≈ 1.5 - 2.0 ppm (multiplets, 8H) | Protons on the cyclopentane ring will be diastereotopic and complexly coupled. |

| Methyl Protons (N-CH₃) | δ ≈ 2.3 - 2.5 ppm (singlet, 3H) | A singlet due to the methyl group attached to the nitrogen. | |

| Amine Proton (N-H) | δ ≈ 1.5 - 2.5 ppm (broad singlet, 1H) | The chemical shift is variable and depends on solvent and concentration; may exchange with D₂O. | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | δ ≈ 120 - 125 ppm | The characteristic chemical shift for a nitrile carbon. |

| Quaternary Carbon (C1) | δ ≈ 55 - 65 ppm | The sp³ carbon bonded to both the amine and nitrile groups. | |

| Methyl Carbon (N-CH₃) | δ ≈ 30 - 35 ppm | The carbon of the N-methyl group. | |

| Cyclopentane Carbons (-CH₂-) | δ ≈ 25 - 40 ppm | Multiple signals corresponding to the carbons of the cyclopentane ring. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 124 | The mass of the parent molecule. The odd molecular weight is consistent with the presence of two nitrogen atoms (Nitrogen Rule).[10] |

| Key Fragments | m/z = 109, 97, 83, 56 | Expected fragmentation patterns include loss of a methyl group (-15), loss of HCN (-27), and cleavage of the cyclopentane ring. |

Synthesis and Mechanistic Insights: The Strecker Reaction

The most direct and efficient method for preparing 1-(Methylamino)cyclopentane-1-carbonitrile is the three-component Strecker synthesis.[3][4][11] This one-pot reaction combines a ketone (cyclopentanone), a primary amine (methylamine), and a cyanide source. The use of trimethylsilyl cyanide (TMSCN) is highly recommended over hydrogen cyanide (HCN) or alkali metal cyanides due to its lower toxicity, better solubility in organic solvents, and the ability to be activated by catalytic amounts of a Lewis acid.[1][12]

Synthetic Pathway Diagram

Caption: Mechanism of the Strecker α-aminonitrile synthesis.

Experimental Protocol: Catalytic Strecker Synthesis

This protocol describes a robust and scalable procedure using indium(III) chloride as an efficient water-tolerant Lewis acid catalyst. [11]

-

Materials:

-

Cyclopentanone (1.0 eq)

-

Methylamine (1.1 eq, e.g., 40% solution in H₂O or 2.0 M in THF)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Indium(III) chloride (InCl₃) (5 mol%)

-

Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the solvent, cyclopentanone (1.0 eq), and indium(III) chloride (0.05 eq). Stir the mixture at room temperature for 10 minutes.

-

Causality: The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Pre-mixing the ketone and catalyst allows for coordination, activating the carbonyl group for subsequent attack.

-

-

Amine Addition: Add methylamine (1.1 eq) to the mixture and stir for 30 minutes at room temperature.

-

Causality: This step allows for the formation of the hemiaminal and subsequent iminium ion in situ. A slight excess of the amine drives the equilibrium towards the iminium intermediate.

-

-

Cyanide Addition: Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture using a syringe. An exotherm may be observed. Stir the reaction at room temperature.

-

Causality: Dropwise addition controls the reaction rate and any potential exotherm. TMSCN is the cyanide source; the Lewis acid catalyst facilitates the transfer of the cyanide group to the iminium ion.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-6 hours).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

-

Causality: The basic quench neutralizes the Lewis acid catalyst and hydrolyzes any remaining TMSCN, converting it to non-volatile salts and preventing the formation of HCN gas.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the organic solvent (e.g., CH₂Cl₂).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 1-(Methylamino)cyclopentane-1-carbonitrile.

-

Reactivity and Synthetic Utility in Drug Development

The true value of 1-(Methylamino)cyclopentane-1-carbonitrile lies in its utility as a synthetic intermediate. The nitrile and amine functionalities are poised for a variety of chemical transformations.

Hydrolysis to α,α-Disubstituted Amino Acids

The most prominent application of α-aminonitriles is their conversion to α-amino acids. [2][3]Acid- or base-catalyzed hydrolysis of the nitrile group provides direct access to 1-(methylamino)cyclopentane-1-carboxylic acid, a valuable non-proteinogenic amino acid for peptide and small molecule synthesis.

-

Protocol: Acid-Catalyzed Hydrolysis

-

Dissolve the starting aminonitrile (1.0 eq) in concentrated hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the excess acid.

-

The resulting hydrochloride salt of the amino acid can be purified by recrystallization or ion-exchange chromatography.

-

Role as a Versatile Synthetic Hub

The compound serves as a central hub for accessing a variety of more complex molecular architectures relevant to drug discovery.

Caption: Synthetic utility of the target α-aminonitrile.

The nitrile group is a particularly useful pharmacophore in its own right and is present in numerous approved drugs, where it often acts as a bioisostere for a carbonyl group or as a key hydrogen bond acceptor. [13][14]Therefore, 1-(Methylamino)cyclopentane-1-carbonitrile can also be incorporated directly as a building block into larger molecules, retaining the nitrile functionality.

Safety and Handling

As a cyanide-containing compound, 1-(Methylamino)cyclopentane-1-carbonitrile must be handled with appropriate caution. The toxicological properties of this specific material have not been thoroughly investigated. [15]

| Hazard Category | Precautionary Measures | Rationale |

|---|---|---|

| Toxicity | Harmful if swallowed, inhaled, or in contact with skin. [16][17][18] | α-Aminonitriles can be toxic and may be metabolized to release cyanide. |

| Chemical Reactivity | Avoid contact with strong acids. | Acidification can cause the retro-Strecker reaction, liberating highly toxic hydrogen cyanide (HCN) gas. All workups and reactions should be performed in a well-ventilated chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [15][17] | Prevent skin and eye contact. |

| Engineering Controls | All manipulations must be conducted inside a certified chemical fume hood. | To prevent inhalation of vapors and potential HCN gas. |

| Spill & Disposal | Absorb spills with an inert material. Treat waste containing this compound as hazardous chemical waste. Decontaminate glassware with an oxidizing agent like bleach before washing. | Follow institutional guidelines for hazardous waste disposal. |

IF SWALLOWED: Immediately call a POISON CENTER or doctor. [16][19]Do not induce vomiting. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes. [15]

Conclusion

1-(Methylamino)cyclopentane-1-carbonitrile (CAS: 55793-49-2) is more than a simple chemical; it is a strategically designed building block for advanced organic synthesis. Its preparation via the well-understood Strecker reaction is straightforward and efficient. The compound's true potential is realized in its role as a precursor to conformationally constrained, N-methylated, α,α-disubstituted amino acids and other complex nitrogenous compounds. For researchers and scientists in drug development, this molecule offers a reliable starting point for exploring novel chemical space, enabling the creation of metabolically robust and structurally unique candidates with enhanced pharmacological profiles.

References

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]

-

Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Thieme. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

1-(Methylamino)cyclopentane-1-carbonitrile. Pharmaffiliates. [Link]

-

Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. ACS Publications. [Link]

-

α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

-

1-(methylamino)cyclopentane-1-carbonitrile (C7H12N2). PubChemLite. [Link]

-

1-[Ethyl(methyl)amino]cyclopentanecarbonitrile. PubChem. [Link]

-

The end product Y of the reaction is. Infinity Learn. [Link]

-

1-Methylcyclopentane-1-carbonitrile. PubChem. [Link]

-

1-(methylamino)cyclopropane-1-carbonitrile hydrochloride (C5H8N2). PubChemLite. [Link]

-

Synthesis of natural products containing fully functionalized cyclopentanes. Oregon State University. [Link]

-

1-Cyclopentene-1-carbonitrile. PubChem. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

-

[(1R,2R,3S,4S)-3,4-dihydroxy-2-methoxy-3-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-4-methylsulfanylcyclohexyl] N-(2-chloroacetyl)carbamate. PubChem. [Link]

-

Cyclopentane synthesis. Organic Chemistry Portal. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

-

Cyclopentane Synthesis. Baran Lab, Scripps Research. [Link]

-

Synthesis of cyclopentanones. Organic Chemistry Portal. [Link]

-

Infrared spectrum of cyclopentane. Doc Brown's Chemistry. [Link]

-

New One-Pot Methods for Preparation of Cyclohexanecarbonitrile. Scientific Research Publishing. [Link]

-

potassium 5-methyl-1 3 4-oxadiazole-2-carboxylate. Corey Organics. [Link]

-

Nucleophilic addition of cyanide ion to aldehydes ketones. Doc Brown's Chemistry. [Link]

- Process for the preparation of aminonitriles.

-

Addition of hydrogen cyanide to aldehydes and ketones. Chemguide. [Link]

-

Experimental and kinetic modelling study of the oxidation of cyclopentane and methylcyclopentane at atmospheric pressure. HAL Open Science. [Link]

-

2-fluoro-N-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]benzamide. Molport. [Link]

-

A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Cyclopent-1-ene-1-acetonitrile. PubChem. [Link]

-

Determining structure from IR, MS, and NMR. YouTube. [Link]

-

Group 15 biradicals: synthesis and reactivity of cyclobutane-1,3-diyl and cyclopentane-1,3-diyl analogues. Dalton Transactions. [Link]

- Cyclopentane compounds.

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. PubChemLite - 1-(methylamino)cyclopentane-1-carbonitrile (C7H12N2) [pubchemlite.lcsb.uni.lu]

- 9. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. 1-Methylcyclopentane-1-carbonitrile | C7H11N | CID 12402550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chempoint.com [chempoint.com]

Technical Guide: Molecular Structure of 1-(Methylamino)cyclopentane-1-carbonitrile

This technical guide details the molecular architecture, synthetic pathways, and pharmaceutical utility of 1-(Methylamino)cyclopentane-1-carbonitrile (CAS: 55793-49-2).

Executive Summary

1-(Methylamino)cyclopentane-1-carbonitrile is a gem-disubstituted alicyclic amine serving as a critical intermediate in the synthesis of conformationally restricted amino acids and neuroactive pharmaceutical agents. Its core structure features a cyclopentane ring substituted at the C1 position with both a nitrile group (–CN) and a methylamino group (–NHCH₃). This "quaternary carbon" motif restricts bond rotation, making the molecule a valuable scaffold for designing rigidified analogs of neurotransmitters (e.g., glutamate or GABA analogs) and enzyme inhibitors (e.g., Cathepsin B).

| Property | Data |

| IUPAC Name | 1-(Methylamino)cyclopentane-1-carbonitrile |

| CAS Number | 55793-49-2 |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.19 g/mol |

| Physical State | Colorless to pale yellow liquid / Low-melting solid |

| LogP (Predicted) | ~0.6 (Moderate Lipophilicity) |

Molecular Architecture & Physicochemical Properties

Structural Geometry

The molecule possesses a quaternary carbon center at position 1 of the cyclopentane ring. This gem-disubstitution (having two non-hydrogen substituents on the same carbon) introduces significant steric constraints:

-

Thorpe-Ingold Effect: The bond angle compression between the ring carbons forces the external substituents (–CN and –NHMe) closer together, enhancing the rate of intramolecular cyclization reactions compared to non-cyclic analogs.

-

Ring Pucker: The cyclopentane ring is not planar; it adopts an "envelope" or "half-chair" conformation to minimize torsional strain, with the C1 carbon often serving as the flap of the envelope to accommodate the bulky substituents.

Electronic Character

-

Nitrile Group: The cyano group is strongly electron-withdrawing (induction), increasing the acidity of the ammonium species in acidic media. It serves as a latent carboxylic acid equivalent.

-

Secondary Amine: The N-methyl group increases the basicity relative to a primary amine but also introduces steric bulk that modulates nucleophilic attacks at the nitrogen.

Synthetic Pathways & Mechanistic Insights

The industrial and laboratory standard for synthesizing this molecule is the Strecker Synthesis , specifically adapted for cyclic ketones.

The Strecker Protocol (Mechanism)

The reaction involves the condensation of cyclopentanone with methylamine to form an iminium ion intermediate, which is subsequently trapped by a cyanide anion.

Figure 1: Mechanistic flow of the Strecker synthesis for 1-(methylamino)cyclopentane-1-carbonitrile.

Experimental Methodology (Standardized Protocol)

Note: This protocol requires a fume hood and strict cyanide safety measures.

Reagents:

-

Cyclopentanone (1.0 eq)

-

Methylamine hydrochloride (1.1 eq)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.1 eq)

-

Solvent: Water/Methanol (1:1 mixture) or Water.

Procedure:

-

Preparation: Dissolve methylamine hydrochloride in water/methanol at 0°C.

-

Addition: Add cyclopentanone dropwise to the amine solution. Stir for 30 minutes to allow imine/iminium formation.

-

Cyanation: Add an aqueous solution of NaCN dropwise, maintaining the temperature below 10°C to prevent polymerization or HCN off-gassing.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The product often separates as an oil.

-

Work-up: Extract the mixture with dichloromethane (DCM) or diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Vacuum distillation is preferred for high purity, though the crude oil is often pure enough (>95%) for subsequent hydrolysis steps.

Spectroscopic Characterization

Researchers should verify the structure using the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.45 ppm (s, 3H): The N-methyl singlet. This is the most distinct signal.

-

δ 1.60 – 2.10 ppm (m, 8H): Cyclopentane ring protons. These appear as complex multiplets due to the rigid ring conformation and geminal coupling.

-

δ 1.50 ppm (br s, 1H): The amine proton (–NH–), exchangeable with D₂O.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~122 ppm: The nitrile carbon (–C ≡N).

-

δ ~65 ppm: The quaternary C1 carbon (attached to N and CN).

-

δ ~38 ppm: The N-methyl carbon.

-

δ ~35 ppm & ~23 ppm: Cyclopentane ring methylene carbons.

-

Infrared Spectroscopy (FT-IR)

-

~2220 cm⁻¹: Weak but sharp absorption band characteristic of the C≡N stretch .

-

~3300–3350 cm⁻¹: Weak N–H stretching vibration (secondary amine).

Reactivity & Pharmaceutical Applications[3][4]

This molecule is a "privileged scaffold" because it allows access to multiple drug classes through divergent reactivity.

Hydrolysis to Amino Acids

The most common application is the hydrolysis of the nitrile to a carboxylic acid, yielding 1-(methylamino)cyclopentanecarboxylic acid . This is a non-proteinogenic amino acid used to modify peptide backbones, increasing resistance to enzymatic degradation.

-

Conditions: Reflux in 6M HCl (Acid hydrolysis) or NaOH/H₂O₂ (Basic hydrolysis).

Grignard Addition (Ketone Synthesis)

Reaction with Grignard reagents (R-MgBr) followed by acidic hydrolysis yields 1,1-disubstituted ketones (e.g., Tiletamine analogs).

-

Mechanism:[1][2][3][4][5][6] The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt, which hydrolyzes to the ketone.

Figure 2: Divergent synthetic utility of the aminonitrile scaffold.

Safety & Handling (Critical)

-

Cyanide Hazard: Although the product itself is a nitrile, the synthesis involves NaCN/KCN. Acidification of the reaction mixture before quenching residual cyanide will release lethal Hydrogen Cyanide (HCN) gas.

-

Quenching Protocol: All glassware and aqueous waste from the synthesis must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.

-

Skin Absorption: Aminonitriles can be absorbed through the skin. Double-gloving (Nitrile) and a lab coat are mandatory.

References

-

Strecker Amino Acid Synthesis . Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 1-aminocyclopentanecarboxylic acid derivatives . PubChem Compound Summary. Retrieved from [Link]

-

Grignard Reactions with Nitriles . Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile

Executive Summary

Target Molecule: 1-(Methylamino)cyclopentane-1-carbonitrile

CAS Registry Number: 19234-78-7

Molecular Formula:

This technical guide details the synthesis of 1-(methylamino)cyclopentane-1-carbonitrile via the Strecker Synthesis . This molecule serves as a critical intermediate for non-proteinogenic amino acids (e.g., 1-methylaminocyclopentanecarboxylic acid) and is a scaffold in the development of NMDA receptor modulators and kinase inhibitors.

The guide prioritizes the Aqueous/Alcoholic Cyanide Method due to its scalability and cost-effectiveness, while noting the TMSCN Method as a high-purity alternative.

Mechanistic Foundation

The synthesis relies on the Strecker reaction, a multicomponent condensation between a ketone (cyclopentanone), a primary amine (methylamine), and a cyanide source.[1]

Reaction Pathway

The reaction proceeds through a thermodynamic equilibrium involving two distinct stages:

-

Imine Formation: Cyclopentanone condenses with methylamine to form the electrophilic iminium ion intermediate. In aqueous conditions, this exists in equilibrium with the hemiaminal.

-

Nucleophilic Addition: The cyanide ion (

) attacks the iminium carbon.[2] This step is often reversible (Retro-Strecker), necessitating specific conditions to drive the equilibrium toward the aminonitrile product.

Pathway Visualization (DOT)

Figure 1: Mechanistic pathway of the Strecker synthesis showing the critical iminium intermediate and the risk of reversibility (Retro-Strecker).

Experimental Protocol (Method A: Aqueous/Alcoholic)

This protocol uses Sodium Cyanide (NaCN) and Methylamine Hydrochloride. It is the standard laboratory method for gram-scale synthesis.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Attribute |

| Cyclopentanone | 1.0 | Electrophile | Must be free of peroxides. |

| Methylamine HCl | 1.1 - 1.2 | Nucleophile | Use HCl salt to buffer pH (~9-10). |

| Sodium Cyanide (NaCN) | 1.1 - 1.2 | Nucleophile | FATAL POISON. Handle in fume hood. |

| Methanol/Water (1:1) | Solvent | Medium | Solubilizes ionic reagents. |

Step-by-Step Methodology

Pre-requisite: All operations must be performed in a functioning fume hood with a bleaching bath (10% NaOCl) prepared for quenching cyanide waste.

Step 1: Preparation of the Amine Solution

-

In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Methylamine Hydrochloride (1.2 equiv) in a mixture of Methanol and Water (1:1 ratio, approx. 5 mL per gram of ketone).

-

Expert Insight: The use of the hydrochloride salt is deliberate. It buffers the solution. If using 40% aqueous methylamine (free base), you must add HCl or

to lower the pH to ~9-10. High pH (>11) suppresses the formation of the electrophilic iminium ion; low pH (<7) risks HCN gas evolution.

Step 2: Addition of Ketone

-

Add Cyclopentanone (1.0 equiv) to the amine solution in one portion.

-

Stir at room temperature (

) for 30 minutes to establish the imine/hemiaminal equilibrium.

Step 3: Cyanide Addition (Critical Control Point)

-

Dissolve NaCN (1.2 equiv) in a minimum amount of water.

-

Cool the reaction mixture to

using an ice bath. Reasoning: The addition of cyanide can be exothermic, and lower temperatures prevent polymerization of the imine. -

Add the NaCN solution dropwise over 20 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours (overnight).

Step 4: Workup & Isolation

-

Quenching: No direct acid quench! Acidification releases HCN.[3]

-

Extraction: Dilute the reaction mixture with water and extract 3x with Dichloromethane (DCM) or Diethyl Ether. The aminonitrile is organic-soluble; unreacted cyanide remains in the aqueous phase.

-

Washing: Wash the combined organic layers with Brine (saturated NaCl).

-

Drying: Dry over anhydrous

or -

Concentration: Filter and concentrate under reduced pressure (Rotovap).

-

Caution: Do not heat the water bath above

.

-

Process Flow Diagram (DOT)

Figure 2: Operational workflow for the aqueous synthesis route.

Characterization & Quality Control

The product is typically a colorless to pale yellow oil.

-

IR Spectroscopy: Look for a weak nitrile stretch (

) around -

1H NMR (CDCl3):

-

(Singlet, 3H,

- (Multiplets, 8H, Cyclopentane ring protons).

-

Self-Validation: If you see a singlet at

(Cyclopentanone) or lack the methyl singlet, the reaction failed or reversed during workup.

-

(Singlet, 3H,

-

Mass Spectrometry (ESI):

.

Safety & Toxicology (E-E-A-T)

Trustworthiness Protocol:

-

Cyanide Management: Never acidify the reaction mixture or the aqueous waste stream until it has been treated with bleach (Sodium Hypochlorite) at pH > 10. Acid + Cyanide = HCN Gas (Lethal).

-

Product Instability: 1-(Methylamino)cyclopentane-1-carbonitrile is a "masked" cyanide. In the body or under acidic conditions, it hydrolyzes to release HCN. Treat the product with the same respect as the reagent.

-

Skin Absorption: Aminonitriles can penetrate skin rapidly. Double-gloving (Nitrile) is mandatory.

References

-

Strecker, A. (1850).[4] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Strecker protocols).

- Kouznetsov, V. V., & Galvis, C. E. (2005).

-

PubChem. (n.d.).[5] "1-(Methylamino)cyclopentane-1-carbonitrile".[5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-[Ethyl(methyl)amino]cyclopentanecarbonitrile | C9H16N2 | CID 51342199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-(methylamino)cyclopentane-1-carbonitrile (C7H12N2) [pubchemlite.lcsb.uni.lu]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Theoretical Studies on 1-(Methylamino)cyclopentane-1-carbonitrile

Executive Summary

1-(Methylamino)cyclopentane-1-carbonitrile (CAS: 55793-49-2) represents a critical scaffold in the design of conformationally constrained peptidomimetics. As an

Molecular Architecture & Synthesis

The Strecker Protocol

The synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile is a classic example of the multicomponent Strecker reaction. The mechanism involves the condensation of cyclopentanone with methylamine to form an iminium ion intermediate, followed by the nucleophilic attack of the cyanide ion.

Theoretical Insight: The reaction rate and yield are governed by the electrophilicity of the iminium carbon and the steric hindrance of the cyclopentane ring. Quantum mechanical transition state calculations (TS) typically reveal a lower activation energy for the cyanide attack compared to acyclic ketones due to the ring strain pre-organizing the electrophile.

Mechanistic Pathway Visualization

The following diagram illustrates the reaction logic, highlighting the critical iminium intermediate.

Figure 1: Reaction pathway for the synthesis of the target aminonitrile via the Strecker mechanism.

Theoretical Characterization Framework

To fully understand the reactivity and biological potential of this scaffold, a comprehensive computational study is required. This section outlines the standard protocols and expected results based on Density Functional Theory (DFT) and ab initio methods.

Computational Methodology

-

Level of Theory: B3LYP/6-311++G(d,p) or

B97X-D (for dispersion corrections). -

Solvation Models: PCM (Polarizable Continuum Model) utilizing water and chloroform to simulate biological and extraction environments.

-

Frequency Analysis: Essential to confirm stationary points (zero imaginary frequencies for minima) and to predict IR spectra.

Conformational Analysis (Ring Puckering)

The cyclopentane ring is not planar; it undergoes pseudorotation between envelope (E) and twist (T) conformations.

-

Geminal Disubstitution Effect: The presence of the bulky nitrile (-CN) and methylamino (-NHMe) groups at the C1 position introduces significant steric strain.

-

Predicted Minimum: Theoretical studies on analogous

derivatives suggest the Envelope conformation (C1-endo or C1-exo) is energetically favored to minimize 1,3-diaxial interactions. -

Barrier to Rotation: The barrier for pseudorotation is likely increased compared to unsubstituted cyclopentane due to the "Thorpe-Ingold" effect, locking the molecule into a specific bioactive conformation.

Electronic Structure & Reactivity (FMO Analysis)

The Frontier Molecular Orbitals (FMO) determine the chemical stability and reactivity.

| Orbital | Characterization | Chemical Significance |

| HOMO | Nitrogen Lone Pair ( | Nucleophilic site. High energy indicates susceptibility to protonation or oxidation. |

| LUMO | Electrophilic site. Susceptible to hydrolysis (conversion to amide/acid).[1][2] | |

| Gap | A large gap (>5 eV) typically indicates high chemical stability (hardness). |

Molecular Electrostatic Potential (MEP): MEP mapping reveals:

-

Negative Potential (Red): Localized on the Nitrile Nitrogen (

), acting as a hydrogen bond acceptor. -

Positive Potential (Blue): Localized on the Amine Hydrogen (

), acting as a hydrogen bond donor. -

Implication: This donor-acceptor motif allows the molecule to participate in specific non-covalent interactions within a receptor binding pocket.

Physicochemical Profiling & Drug Design

Lipophilicity and Solubility[4]

-

LogP (Predicted): ~1.5 (Moderate lipophilicity).

-

CNS Penetration: The combination of low molecular weight (MW ~124.18 g/mol ) and moderate LogP suggests potential Blood-Brain Barrier (BBB) permeability, relevant for CNS-targeting drugs (e.g., NMDA antagonists).

Hydrolytic Stability

The nitrile group is a "masked" carboxylic acid. Theoretical transition state modeling of the hydrolysis mechanism (acid or base-catalyzed) is crucial.

-

Pathway: Nitrile

Amide -

Stability: The steric bulk of the cyclopentane ring hinders the attack of water on the nitrile carbon, making this intermediate isolable and relatively stable compared to linear aminonitriles.

Theoretical Study Workflow

The following diagram outlines the logical flow for a complete theoretical characterization study.

Figure 2: Step-by-step computational workflow for characterizing the target molecule.

Experimental Validation Protocols

To validate theoretical models, the following experiments are recommended:

-

Vibrational Spectroscopy (FT-IR):

-

Target: Verify the Nitrile (

) stretch at -

Validation: A shift in this frequency correlates with the hybridization state and electronic environment predicted by DFT.

-

-

X-Ray Crystallography:

-

Target: Determine the precise ring puckering parameters (

). -

Validation: Compare experimental bond lengths/angles with optimized geometry to benchmark the chosen basis set.

-

-

NMR Spectroscopy (

):-

Target: Chemical shifts of the cyclopentyl protons.

-

Validation: Use GIAO (Gauge-Independent Atomic Orbital) methods to calculate shielding tensors and correlate with experimental shifts to confirm conformer populations.

-

References

-

Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. Link

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry, 18(5), 569-623. Link -

Santini, A., et al. (2002). "Conformational characterization of the 1-aminocyclopentane-1-carboxylic acid residue in model peptides." Journal of Peptide Science, 8(3), 110-122. Link

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

PubChem. (2025).[3][4] "1-(Methylamino)cyclopentane-1-carbonitrile (Compound)." National Library of Medicine. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1-Aminocyclopentanecarbonitrile | C6H10N2 | CID 2106897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylcyclopentane-1-carbonitrile | C7H11N | CID 12402550 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile

Abstract: This document provides a comprehensive guide for the synthesis of 1-(methylamino)cyclopentane-1-carbonitrile, a valuable α-aminonitrile intermediate in organic synthesis. The protocol is based on the well-established Strecker reaction, a three-component condensation of cyclopentanone, methylamine, and a cyanide source.[1][2][3] This guide delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety procedures for handling hazardous reagents, and discusses methods for product characterization. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Scientific Principle: The Strecker Reaction

The synthesis of 1-(methylamino)cyclopentane-1-carbonitrile is a classic example of the Strecker synthesis. This powerful multicomponent reaction efficiently forms α-aminonitriles from a carbonyl compound, an amine, and a cyanide source.[4][5] In this specific application, the ketone cyclopentanone reacts with a primary amine, methylamine, and a cyanide anion (typically from NaCN or KCN) to yield the target α,α-disubstituted aminonitrile.[2]

The reaction proceeds in two primary stages within a one-pot setup:

-

Iminium Ion Formation: Cyclopentanone first reacts with methylamine to form a hemiaminal intermediate, which then dehydrates to form an N-methyliminium ion. This process is often facilitated by mildly acidic conditions, which can be provided by using the hydrochloride salt of the amine.[6][7][8][9] The formation of the iminium ion is a critical step as it creates a potent electrophile.

-

Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion.[2][6] This step forms the new carbon-carbon bond and establishes the final α-aminonitrile structure.

Reaction Mechanism

The mechanism is illustrated below, showcasing the progression from reactants to the final product.

Caption: Reaction mechanism for the Strecker synthesis.

Experimental Protocol

This protocol details a representative procedure for the synthesis of 1-(methylamino)cyclopentane-1-carbonitrile on a laboratory scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cyclopentanone | 120-92-3 | C₅H₈O | 84.12 |

| Methylamine HCl | 593-51-1 | CH₅N·HCl | 67.52 |

| Potassium Cyanide (KCN) | 151-50-8 | KCN | 65.12 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated NaHCO₃ (aq) | N/A | NaHCO₃ | 84.01 |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Chemical splash goggles, face shield, nitrile gloves (double-gloved), impervious lab coat.[10][11]

Stoichiometry

| Reagent | Molar Eq. | Moles (mol) | Mass / Volume |

| Cyclopentanone | 1.0 | 0.10 | 8.41 g (8.8 mL) |

| Methylamine HCl | 1.1 | 0.11 | 7.43 g |

| Potassium Cyanide | 1.1 | 0.11 | 7.16 g |

| Water | - | - | 50 mL |

| DCM | - | - | ~150 mL for extraction |

Step-by-Step Synthesis Procedure

SAFETY FIRST: This reaction involves potassium cyanide, which is extremely toxic. It should only be performed by trained personnel in a well-ventilated chemical fume hood.[4] Ensure an emergency plan is in place and a cyanide antidote kit is accessible if mandated by your institution's safety assessment.[12] Never allow cyanide salts to come into contact with acids, as this liberates lethal hydrogen cyanide (HCN) gas.[13]

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.

-

Reagent Charging: To the flask, add methylamine hydrochloride (7.43 g, 0.11 mol) and potassium cyanide (7.16 g, 0.11 mol). Add 50 mL of water and stir the mixture to dissolve the solids.

-

Addition of Cyclopentanone: In the dropping funnel, place cyclopentanone (8.41 g, 0.10 mol). Add the cyclopentanone dropwise to the stirred aqueous mixture over 30 minutes, maintaining the temperature between 0-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Work-up and Extraction:

-

Cool the reaction mixture in an ice bath.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove any acidic impurities.

-

Wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

-

Solvent Removal and Purification:

-

Remove the dichloromethane using a rotary evaporator.

-

The crude product, a yellowish oil, can be purified by vacuum distillation to yield pure 1-(methylamino)cyclopentane-1-carbonitrile.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Critical Safety and Handling

Handling cyanides requires strict adherence to safety protocols due to their high acute toxicity.[12]

-

Inhalation/Ingestion/Contact: Cyanide can be fatal if inhaled, swallowed, or absorbed through the skin.[11][13] It functions as a rapid-acting chemical asphyxiant.[12]

-

Engineering Controls: Always handle solid cyanides and conduct the entire reaction in a certified, high-flow chemical fume hood to prevent exposure to dust or potential HCN gas release.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical splash goggles with a face shield, and impervious gloves (e.g., Silver Shield® or heavy-duty nitrile).[10][11]

-

Incompatible Materials: Keep cyanides strictly segregated from acids.[13] Accidental mixing will produce large quantities of highly toxic and flammable hydrogen cyanide gas.

-

Spill Management: A dedicated cyanide spill kit must be available. Neutralize small spills with a ferrous sulfate solution followed by an appropriate absorbent material. For large spills, evacuate the area immediately and contact emergency personnel.[12]

-

Waste Disposal: All cyanide-contaminated waste (liquid, solid, and disposable materials like gloves and pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[13] Never mix cyanide waste with acidic waste streams.

Product Characterization

The identity and purity of the synthesized 1-(methylamino)cyclopentane-1-carbonitrile should be confirmed using standard analytical techniques.

-

Physical Properties:

-

Molecular Formula: C₇H₁₂N₂[14]

-

Molecular Weight: 124.19 g/mol

-

Appearance: Typically a colorless to pale yellow oil.

-

-

Spectroscopic Analysis:

-

¹H NMR: Expected signals would include a singlet for the N-methyl protons, multiplets for the cyclopentane ring protons, and a broad singlet for the N-H proton.

-

¹³C NMR: Will show distinct signals for the nitrile carbon, the quaternary carbon, the N-methyl carbon, and the carbons of the cyclopentane ring.

-

IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240-2220 cm⁻¹. An N-H stretch will also be visible around 3300-3500 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observable, confirming the molecular weight of the product.

-

References

-

Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

-

Strecker Synthesis - Master Organic Chemistry. (2023). Retrieved February 17, 2026, from [Link]

-

Strecker amino acid synthesis - Wikipedia. (2023). Retrieved February 17, 2026, from [Link]

-

Shaabani, A., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 64. Available at: [Link]

-

Cyanide Safety in Finishing Operations. (2023). Products Finishing. Retrieved February 17, 2026, from [Link]

-

Vaia. (n.d.). Q53P Predict the products formed when... Retrieved February 17, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY. Retrieved February 17, 2026, from [Link]

-

The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. Retrieved February 17, 2026, from [Link]

-

Boston University. (n.d.). Download Cyanides SOP Template. Retrieved February 17, 2026, from [Link]

-

SHEQMATE Safety Consultants. (n.d.). Hazards associated with the handling of liquid cyanide. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Strecker synthesis of α-aminonitriles. Retrieved February 17, 2026, from [Link]

-

Filo. (2023). Predict the products formed when cyclopentanone reacts with the following... Retrieved February 17, 2026, from [Link]

-

Jacobsen, E. N., & Sigman, M. S. (2006). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 443(7111), 523-527. Available at: [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 1-(methylamino)cyclopentane-1-carbonitrile. Retrieved February 17, 2026, from [Link]

-

Chegg. (2020). write a mechanism for the reaction of cyclopentanone with methylamine. Retrieved February 17, 2026, from [Link]

-

Homework.Study.com. (n.d.). What are the products of the following reactions? 1) cyclopentanone + cyclohexylamine... Retrieved February 17, 2026, from [Link]

-

Alqalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved February 17, 2026, from [Link]

-

Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction... Retrieved February 17, 2026, from [Link]

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. sciforum.net [sciforum.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. vaia.com [vaia.com]

- 8. Predict the products formed when cyclopentanone reacts with the following.. [askfilo.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. finishingandcoating.com [finishingandcoating.com]

- 11. nj.gov [nj.gov]

- 12. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 13. bu.edu [bu.edu]

- 14. PubChemLite - 1-(methylamino)cyclopentane-1-carbonitrile (C7H12N2) [pubchemlite.lcsb.uni.lu]

Strecker synthesis for 1-(Methylamino)cyclopentane-1-carbonitrile

An Application Note for the Synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile via Strecker Synthesis

Abstract

This document provides a comprehensive guide for the synthesis of 1-(methylamino)cyclopentane-1-carbonitrile, a valuable N-substituted α,α-disubstituted aminonitrile intermediate for pharmaceutical and agrochemical research. The protocol leverages the robust and efficient Strecker synthesis, a three-component reaction involving cyclopentanone, methylamine, and a cyanide source. This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, a step-by-step experimental protocol, critical safety procedures, and data interpretation guidelines. The causality behind experimental choices is emphasized to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction and Scientific Principles

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry for the preparation of α-amino acids and their nitrile precursors.[1][2] It is a classic example of a one-pot, multi-component reaction where an aldehyde or ketone, an amine, and a cyanide source converge to form an α-aminonitrile.[3][4] The versatility of this reaction allows for the synthesis of a wide array of aminonitriles by varying the carbonyl and amine components.[1][5]

This application note details the synthesis of 1-(methylamino)cyclopentane-1-carbonitrile. This is achieved by reacting cyclopentanone with methylamine to form an intermediate iminium ion, which is subsequently trapped by a nucleophilic cyanide anion.[1][6] The resulting α-aminonitrile is a key building block for creating sterically hindered α-amino acids and other complex molecular scaffolds.

Core Reaction Mechanism

The synthesis proceeds through a well-established two-stage mechanism:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of cyclopentanone. This forms a transient hemiaminal intermediate. Under the reaction conditions, this intermediate readily dehydrates to yield the electrophilic N-methylcyclopentaniminium ion.[1][6][7]

-

Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[6] This step forms the stable carbon-carbon bond, resulting in the final product, 1-(methylamino)cyclopentane-1-carbonitrile.

MANDATORY SAFETY AND HANDLING PROTOCOL

The execution of this protocol requires strict adherence to safety standards due to the use of highly toxic and hazardous materials.

3.1. Cyanide Handling

-

Extreme Toxicity: Sodium cyanide (NaCN) is a potent, fast-acting poison. It is fatal if swallowed, inhaled, or absorbed through the skin.[8][9][10][11]

-

Fume Hood Exclusive: All operations involving solid sodium cyanide or cyanide solutions, including weighing and transfer, must be conducted within a certified and properly functioning chemical fume hood.[12][13]

-

Decontamination: Have a decontamination solution ready. A freshly prepared 10% bleach solution adjusted to pH >10 with sodium hydroxide can be used to decontaminate glassware and surfaces inside the fume hood.[13][14][15]

3.2. Incompatible Materials

-

ACIDS: NEVER allow cyanide salts or solutions to come into contact with acids or acidic solutions. This reaction liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[8][11][15][16] Store cyanide compounds separately from all acids.[12][15]

3.3. Reagent-Specific Hazards

-

Cyclopentanone: Flammable liquid and vapor.[17][18] It causes skin and serious eye irritation.[19][20] Keep away from heat, sparks, and open flames.[17][19]

-

Methylamine (40% solution in water): Highly flammable liquid and vapor.[21][22] Toxic if inhaled and causes severe skin burns and eye damage.[23][24] The vapors are corrosive to the respiratory tract.[21]

3.4. Personal Protective Equipment (PPE)

-

A flame-retardant lab coat must be worn and fully fastened.

-

Chemical splash goggles are mandatory.

-

Wear two pairs of nitrile gloves ("double-gloving") when handling cyanide compounds.[14] If contact occurs, remove gloves immediately, wash hands thoroughly, and put on new gloves.

3.5. Waste Management

-

Dedicated Waste Streams: All aqueous and solid waste containing cyanide must be collected in separate, clearly labeled, and sealed hazardous waste containers.[12][14] The container must be marked "Cyanide Waste - No Acids".[14]

-

Quenching (Optional - Follow Institutional Policy): Under controlled conditions and following institutional safety protocols, aqueous cyanide waste can be detoxified by treatment with bleach and sodium hydroxide to maintain a pH > 10, which oxidizes cyanide to the less toxic cyanate.[14]

-

Disposal: All contaminated materials (gloves, paper towels, etc.) must be disposed of as solid cyanide hazardous waste.[13]

Detailed Experimental Protocol

4.1. Materials and Equipment

| Equipment | Purpose |

| 250 mL Three-neck round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation of reaction mixture |

| Thermometer | Temperature monitoring |

| 125 mL Addition Funnel | Controlled addition of cyanide solution |

| Ice/water bath | Temperature control |

| Standard laboratory glassware | General use |

| Rotary evaporator | Solvent removal |

| Separatory funnel | Liquid-liquid extraction |

4.2. Reagents

| Reagent | CAS No. | MW ( g/mol ) | Moles (mol) | Amount Required |

| Cyclopentanone | 120-92-3 | 84.12 | 0.10 | 8.41 g (8.85 mL) |

| Methylamine (40% wt. in H₂O) | 74-89-5 | 31.06 | 0.11 | 8.5 g (9.5 mL) |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 0.11 | 5.4 g |

| Deionized Water | 7732-18-5 | 18.02 | - | ~150 mL |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | - | ~150 mL |

| Saturated NaCl solution (Brine) | 7647-14-5 | 58.44 | - | ~50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g |

4.3. Synthesis Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a 125 mL addition funnel, add cyclopentanone (8.41 g, 0.10 mol) and the 40% methylamine solution in water (8.5 g, ~0.11 mol).

-

Cooling: Begin stirring the mixture and cool the flask in an ice/water bath to an internal temperature of 0-5 °C. The formation of the iminium ion precursor is exothermic, and cooling is essential to moderate the reaction rate.

-

Cyanide Addition: While the reaction is cooling, carefully prepare a solution of sodium cyanide (5.4 g, 0.11 mol) in 40 mL of deionized water in a separate beaker inside the fume hood. Transfer this solution to the addition funnel.

-

Add the sodium cyanide solution dropwise to the vigorously stirring reaction mixture over approximately 30 minutes. Causality: A slow, controlled addition is critical to manage the exothermicity of the cyanide attack and to prevent any localized pH drops that could generate HCN gas. Ensure the internal temperature does not exceed 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir vigorously for 16 hours to ensure it proceeds to completion. The mixture may become biphasic or cloudy.

-

Work-up and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 50 mL). The aminonitrile product is significantly more soluble in the organic phase.

-

Washing: Combine the organic extracts in the separatory funnel and wash with saturated sodium chloride (brine) solution (1 x 50 mL). This step helps to break up any emulsions and removes the bulk of the dissolved water.

-